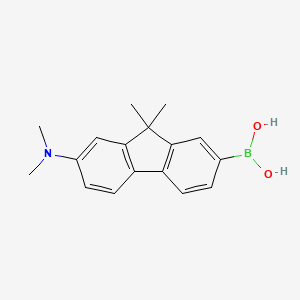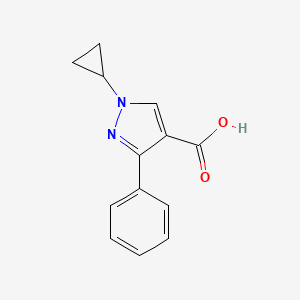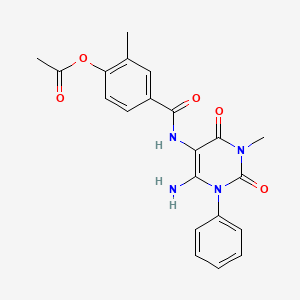
2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is a purine derivative with a unique structure that combines a purine ring with a thioacetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid typically involves the reaction of 2-amino-6-chloropurine with propylamine to form 2-amino-9-propyl-9H-purine. This intermediate is then reacted with thioglycolic acid under basic conditions to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The carboxylic acid group can form amides or esters through condensation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Alkyl halides or acyl chlorides.
Condensation: Alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Alkylated or acylated derivatives.
Condensation: Esters or amides.
Aplicaciones Científicas De Investigación
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Mecanismo De Acción
The mechanism of action of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins, thereby inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-chloropurine: A precursor in the synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid.
2-Amino-9-propyl-9H-purine: An intermediate in the synthesis process.
Thioglycolic acid: Used in the synthesis of the final product.
Uniqueness
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is unique due to its combination of a purine ring with a thioacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
42204-31-9 |
|---|---|
Fórmula molecular |
C10H13N5O2S |
Peso molecular |
267.31 g/mol |
Nombre IUPAC |
2-(2-amino-9-propylpurin-6-yl)sulfanylacetic acid |
InChI |
InChI=1S/C10H13N5O2S/c1-2-3-15-5-12-7-8(15)13-10(11)14-9(7)18-4-6(16)17/h5H,2-4H2,1H3,(H,16,17)(H2,11,13,14) |
Clave InChI |
PMRBNAQORARSML-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)


![2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine](/img/structure/B12941946.png)


![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide](/img/structure/B12941974.png)

![1,4-Pentadiyn-3-ol, 1,5-bis[4-(dimethylamino)phenyl]-](/img/structure/B12941986.png)
![4-Oxaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B12941988.png)



